molecular formula C21H15NO5S B409035 N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B409035
M. Wt: 393.4g/mol
InChI Key: SDUZYEYLIVTYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxo-dihydroanthracene core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process often includes purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene diols .

Scientific Research Applications

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound’s sulfonamide group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-phenylacetamide
  • N-(4-methoxyphenyl)-2-phenylpropionamide
  • N-(4-methoxyphenyl)-2-phenylbutanamide

Uniqueness

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its anthracene core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4g/mol

IUPAC Name

N-(4-methoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C21H15NO5S/c1-27-14-11-9-13(10-12-14)22-28(25,26)18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3

InChI Key

SDUZYEYLIVTYFD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.